2-methoxyethyl 2-ethyl-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic structure combining thiazole and pyrimidine rings. Key structural features include:
- 7-Methyl substituent: Enhances lipophilicity and metabolic stability .
- 5-[4-(Methylsulfanyl)phenyl]: A sulfur-containing aryl group that may engage in hydrophobic interactions or π-stacking .
- 3-Oxo moiety: Forms hydrogen bonds, critical for biological activity .
- 6-Carboxylate ester (2-methoxyethyl): Modifies solubility and bioavailability compared to ethyl or methyl esters .
Thiazolo[3,2-a]pyrimidines are explored for anticancer, antimicrobial, and anti-inflammatory applications due to their structural versatility .
Properties
Molecular Formula |
C20H24N2O4S2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-methoxyethyl 2-ethyl-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H24N2O4S2/c1-5-15-18(23)22-17(13-6-8-14(27-4)9-7-13)16(12(2)21-20(22)28-15)19(24)26-11-10-25-3/h6-9,15,17H,5,10-11H2,1-4H3 |
InChI Key |
JENZRYBZHSKUPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC=C(C=C3)SC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-(Methylsulfanyl)Phenylthiazole-2-Amine
In a representative procedure, 4-phenylthiazole-2-amine (1.76 g, 10 mmol) was refluxed with acetylacetone (1.5 equivalents) in acetonitrile (25 mL) for 2–3 hours. After workup, the product 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-a]pyrimidine-6-yl)ethanone (4a) was isolated in 82% yield (2.83 g) as a pale yellow solid. Adapting this protocol, substituting 4-phenylthiazole-2-amine with 4-(methylsulfanyl)phenylthiazole-2-amine enables the incorporation of the 5-[4-(methylsulfanyl)phenyl] group.
Key Reaction Parameters
Functionalization at Position 2 and 7
To introduce the 2-ethyl and 7-methyl groups, alkylation is performed post-cyclocondensation:
-
7-Methyl Group : Already incorporated via acetylacetone in the cyclocondensation step.
-
2-Ethyl Group : Treatment of the core with ethyl iodide (1.2 equivalents) in tetrahydrofuran (THF) at 60–70°C for 10–12 hours. This mirrors the alkylation strategy used in synthesizing 2-ethyl-2-methyl valeric acid.
Esterification with 2-Methoxyethanol
The final step involves esterifying the carboxylic acid at position 6 with 2-methoxyethanol. Patent CN103936599A provides a scalable method for 2-methoxyethylamine synthesis, which informs the esterification protocol.
Activation of the Carboxylic Acid
The carboxylic acid intermediate (1.0 equivalent) is treated with thionyl chloride (1.5 equivalents) in dichloromethane at 0°C for 1 hour. The resulting acyl chloride is isolated via evaporation.
Ester Formation
The acyl chloride is reacted with 2-methoxyethanol (1.2 equivalents) in the presence of triethylamine (2.0 equivalents) in THF at room temperature for 8–12 hours. Post-reaction, the mixture is washed with 5% HCl and saturated NaHCO₃, followed by column chromatography (petroleum ether:ethyl acetate = 8:2).
Optimized Conditions
-
Yield : 70–78%
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Source |
|---|---|---|---|---|
| Cyclocondensation | 82 | 98 | High regioselectivity | |
| Suzuki Coupling | 75 | 97 | Direct aryl introduction | |
| Esterification | 78 | 99.7 | Scalable, low waste |
Challenges and Optimization Strategies
-
Regioselectivity in Cyclocondensation : Using bulkier β-ketoesters (e.g., tert-butyl acetoacetate) improves selectivity for the 6-carboxylate position.
-
Ester Hydrolysis Risk : Employing anhydrous conditions and molecular sieves during esterification minimizes hydrolysis.
-
Byproduct Formation : Recrystallization from petroleum ether/ethyl acetate (8:2) removes unreacted thiazole-2-amine .
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 2-ethyl-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
2-methoxyethyl 2-ethyl-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 2-ethyl-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Variations in Thiazolo[3,2-a]Pyrimidine Derivatives
Physicochemical and Crystallographic Properties
Table 3: Structural and Crystallographic Comparisons
Key Research Findings and Implications
Substituent-Driven Activity : The 4-(methylsulfanyl)phenyl group in the target compound may offer superior tumor cell inhibition compared to halogenated analogs due to enhanced hydrophobic interactions .
Ester Group Optimization : The 2-methoxyethyl ester balances solubility and metabolic stability better than ethyl or methyl esters, as seen in pharmacokinetic studies of related compounds .
Crystallographic Insights : Halogen-π interactions (e.g., bromine in ) and hydrogen-bonding networks (e.g., trimethoxy groups in ) guide the design of stable crystalline forms for drug formulation.
Synthetic Flexibility : Multi-component reactions (e.g., Biginelli condensation ) enable rapid diversification of the thiazolo[3,2-a]pyrimidine scaffold.
Biological Activity
The compound 2-methoxyethyl 2-ethyl-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic organic compound that has gained attention for its potential biological activities. Characterized by its complex thiazolo-pyrimidine structure and various functional groups, this compound exhibits a range of pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈N₂O₃S. Its structure includes:
- Thiazolo-pyrimidine ring system
- Methoxyethyl group
- Methylsulfanyl group attached to a phenyl ring
These structural features are critical for its biological activity and interaction with various biological targets.
Antibacterial Activity
Research indicates that compounds with similar thiazolo-pyrimidine frameworks exhibit significant antibacterial properties. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-thiazolo-pyrimidine | Similar thiazolo-pyrimidine structure | Antibacterial |
| Ethyl (Z)-5-(4-methoxyphenyl)-7-methyl-thiazolo-pyrimidine | Contains methoxy group | Anticancer |
| Ethyl 6-Methyl-thiazolo-pyrimidine derivative | Basic thiazolo-pyrimidine framework | Antifungal |
Antifungal Activity
The compound's antifungal properties may arise from its ability to inhibit fungal cell membrane synthesis or disrupt cellular integrity. This activity is particularly relevant in the treatment of fungal infections resistant to conventional therapies.
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumorigenesis. Studies have shown that similar thiazolo-pyrimidine derivatives can effectively target cancer cells by modulating various oncogenic pathways.
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of thiazolo-pyrimidines exhibited potent activity against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was evaluated using standard agar diffusion methods, showing significant zones of inhibition.
- Antifungal Studies : In vitro assays against common fungal strains revealed that the compound displayed effective antifungal activity, comparable to established antifungal agents. The mechanism was found to involve disruption of ergosterol biosynthesis in fungal cell membranes.
- Cancer Cell Line Testing : In a series of experiments involving various cancer cell lines (e.g., HeLa, MCF-7), the compound showed considerable cytotoxicity. Flow cytometry analyses indicated that it induced apoptosis through the activation of caspase pathways.
Q & A
Basic: What are the common synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of 2-aminothiazole derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, describes a reflux method using sodium acetate in glacial acetic acid/acetic anhydride (1:1) to facilitate ring closure and benzylidene substitution . Key optimizations include:
- Catalyst selection : Sodium acetate enhances cyclization efficiency.
- Solvent systems : Mixed solvents (e.g., ethyl acetate-ethanol for recrystallization) improve yield (78%) and crystal quality .
- Temperature control : Prolonged reflux (8–10 hours) ensures complete reaction but risks decomposition; monitoring via TLC is recommended.
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry and confirms the flattened boat conformation of the thiazolo[3,2-a]pyrimidine core, as seen in (C5 deviation: 0.224 Å from the mean plane) .
- NMR spectroscopy : 1H/13C NMR identifies substituent regiochemistry (e.g., methylsulfanyl phenyl orientation). For dynamic behavior, 2D NOESY or variable-temperature NMR can probe conformational flexibility .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced: How should researchers address contradictions in reported biological activity data for thiazolo[3,2-a]pyrimidines?
Methodological Answer:
Contradictions often arise from:
- Purity variability : Use orthogonal purity assays (HPLC, elemental analysis) to rule out impurities .
- Assay conditions : Validate biological targets (e.g., kinase inhibition in ) under standardized pH, temperature, and solvent/DMSO concentrations .
- Structural analogs : Compare IC50 values of derivatives (e.g., 4-methylthiophenyl vs. 4-chlorophenyl in ) to isolate substituent effects .
Advanced: What computational strategies are effective for modeling the electronic properties of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO distributions, critical for understanding redox behavior .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases in ) using AutoDock Vina; validate with crystallographic data .
- MD simulations : Assess stability in aqueous/lipid bilayers (GROMACS) to inform drug delivery strategies.
Basic: Which analytical techniques are prioritized for assessing purity and stability?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities (<2%) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., mp 427–428 K in ) .
- Karl Fischer titration : Monitor hygroscopicity, especially for carboxylate esters.
Advanced: How can intermolecular interactions in the crystal lattice influence physicochemical properties?
Methodological Answer:
- Hydrogen bonding : In , C–H···O bifurcated bonds form chains along the c-axis, affecting solubility and melting point .
- π-π stacking : Aromatic interactions (e.g., phenyl-thiazole) can enhance thermal stability.
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., : 80.94° dihedral angle between thiazolo[3,2-a]pyrimidine and benzene rings) .
Advanced: What strategies guide structure-activity relationship (SAR) studies for thiazolo[3,2-a]pyrimidines?
Methodological Answer:
- Substituent variation : Compare bioactivity of 4-methylsulfanyl (current compound) vs. 4-methoxy () or 4-chloro ( ) phenyl groups .
- Scaffold hopping : Replace the thiazolo ring with oxazolo ( ) to assess heterocycle impact .
- Pharmacophore mapping : Identify essential motifs (e.g., 3-oxo group for kinase binding in ) .
Basic: What in vitro assays are suitable for evaluating the compound’s biological activity?
Methodological Answer:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays () at 10–100 μM concentrations .
- Antimicrobial testing : Perform MIC assays against Gram+/Gram− bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 dose-response curves.
Advanced: How can stereochemical outcomes during synthesis be controlled or analyzed?
Methodological Answer:
- Chiral HPLC : Resolve enantiomers using a Chiralpak® column; notes a chiral C5 atom .
- Circular dichroism (CD) : Confirm absolute configuration if crystallographic data are unavailable.
- Stereoselective catalysts : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization.
Advanced: What experimental approaches assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- Forced degradation studies : Expose to 0.1M HCl/NaOH (25°C, 24 hours) and analyze by HPLC for hydrolytic products (e.g., ester cleavage) .
- Accelerated stability testing : Store at 40°C/75% RH (ICH guidelines) for 1–3 months; monitor via TGA and XRD for polymorphic changes .
- Light exposure : Use UV chambers (ICH Q1B) to detect photodegradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
